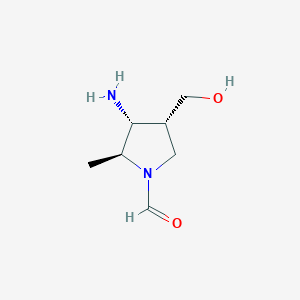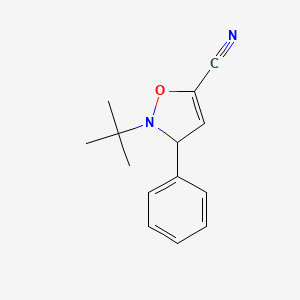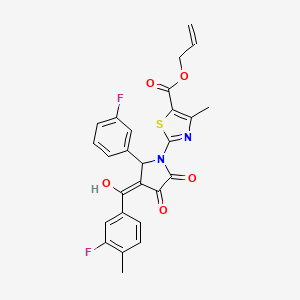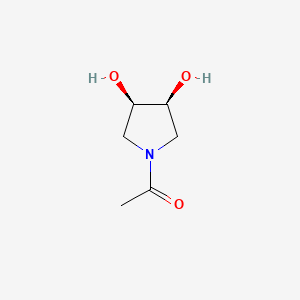![molecular formula C23H20N2O B12890902 3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline CAS No. 83959-78-8](/img/structure/B12890902.png)
3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline is a complex organic compound that features an oxazole ring, a biphenyl group, and a dimethylaniline moiety. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed direct arylation of oxazoles with aryl bromides, chlorides, iodides, and triflates . This method allows for high regioselectivity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolium salts.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and phosphine ligands are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, leading to changes in cellular processes. The biphenyl group can enhance the compound’s binding affinity to its targets, while the dimethylaniline moiety can modulate its chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound for a vast class of heterocyclic aromatic organic compounds.
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen in its structure.
Thiazole: Similar to oxazole but with a sulfur atom instead of oxygen.
Uniqueness
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)-N,N-dimethylaniline is unique due to its combination of an oxazole ring, biphenyl group, and dimethylaniline moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
83959-78-8 |
|---|---|
Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C23H20N2O/c1-25(2)21-10-6-9-20(15-21)23-24-16-22(26-23)19-13-11-18(12-14-19)17-7-4-3-5-8-17/h3-16H,1-2H3 |
InChI Key |
VRVHBURRSHHPEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)
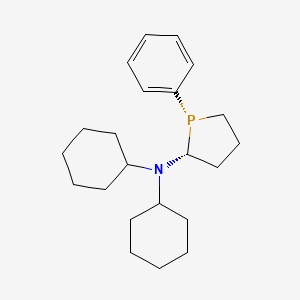

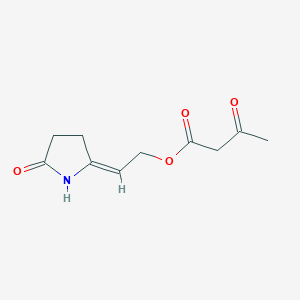
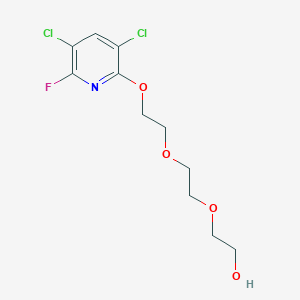
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
